3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate
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Overview
Description
3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate is a complex organic compound with a molecular formula of C45H50ClF6N2P and a molecular weight of 799.32 . This compound is known for its unique structure, which includes multiple aromatic rings and a hexafluorophosphate counterion. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate involves several steps. The key starting materials include 3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indole and 2-chloro-cyclohex-1-enyl. The synthetic route typically involves the formation of the indolium salt through a series of condensation and cyclization reactions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The aromatic rings and the indolium core play a crucial role in its binding affinity and reactivity. The hexafluorophosphate counterion may also influence its solubility and stability in different environments .
Comparison with Similar Compounds
Similar compounds include other indolium salts and aromatic compounds with similar structural features. For example:
- 3-Butyl-2-(2-[3-[2-(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)ethylidene]-2-chloro-1-cyclopenten-1-yl]ethenyl]-1,1-dimethyl-1H-benz[e]indolium hexafluorophosphate .
- Other indole derivatives : These compounds share the indole core structure but differ in their substituents and functional groups .
The uniqueness of 3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate lies in its specific combination of substituents and the presence of the hexafluorophosphate counterion, which imparts distinct chemical and physical properties.
Properties
CAS No. |
885691-99-6 |
---|---|
Molecular Formula |
C46H52ClF6N2P |
Molecular Weight |
813.3 g/mol |
IUPAC Name |
(2E)-3-butyl-2-[(2E)-2-[3-[(E)-2-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate |
InChI |
InChI=1S/C46H52ClN2.F6P/c1-7-9-30-48-38-26-22-32-16-11-13-20-36(32)42(38)45(3,4)40(48)28-24-34-18-15-19-35(44(34)47)25-29-41-46(5,6)43-37-21-14-12-17-33(37)23-27-39(43)49(41)31-10-8-2;1-7(2,3,4,5)6/h11-14,16-17,20-29H,7-10,15,18-19,30-31H2,1-6H3;/q+1;-1 |
InChI Key |
FNOMLOHXEUPFFV-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CCCC)(C)C.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CCCC)(C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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